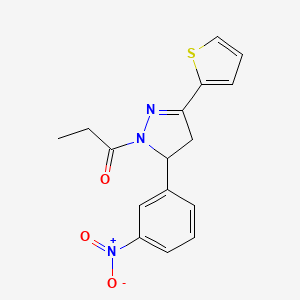![molecular formula C24H23FN4O3 B4136723 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide
Descripción general
Descripción
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, commonly known as FN1, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FN1 is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
FN1 specifically targets a protein kinase called cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. By inhibiting the activity of CDK2, FN1 can induce cell cycle arrest and apoptosis in cancer cells. In addition, FN1 has been shown to inhibit the accumulation of beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
FN1 has been shown to have a range of biochemical and physiological effects. In cancer cells, FN1 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease, FN1 inhibits the accumulation of beta-amyloid protein, which can prevent the development and progression of the disease. FN1 has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FN1 has several advantages for lab experiments, including its high potency and selectivity for CDK2 inhibition. However, FN1 also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be addressed through the development of more soluble and less toxic analogs of FN1.
Direcciones Futuras
There are several future directions for the study of FN1. One direction is the development of more potent and selective analogs of FN1 for the treatment of various diseases. Another direction is the investigation of the potential use of FN1 in combination with other drugs for synergistic effects. Additionally, the use of FN1 in drug delivery systems and nanotechnology-based approaches can also be explored. Finally, the development of new methods for the synthesis of FN1 can lead to more efficient and cost-effective production of this promising compound.
Aplicaciones Científicas De Investigación
FN1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of a specific protein kinase, which plays a crucial role in the development and progression of these diseases. FN1 has also been studied for its potential use in drug discovery and development, as it can serve as a lead compound for the development of more potent and selective protein kinase inhibitors.
Propiedades
IUPAC Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-23-7-2-1-4-19(23)17-27-12-14-28(15-13-27)21-10-8-20(9-11-21)26-24(30)18-5-3-6-22(16-18)29(31)32/h1-11,16H,12-15,17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUPZGSOUBYPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136641.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4136654.png)

![7-bromo-1-(4-chlorophenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136666.png)
![N-(3-chloro-4-methoxyphenyl)-N'-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4136669.png)
![3,8-bis[(4-methyl-1-piperazinyl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4136677.png)

![ethyl [2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate](/img/structure/B4136687.png)

![N,N-dimethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4136698.png)
![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4136711.png)


